![molecular formula C14H13IO2S B13993894 [2-(Benzenesulfonyl)-1-iodoethyl]benzene CAS No. 77144-78-6](/img/structure/B13993894.png)
[2-(Benzenesulfonyl)-1-iodoethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Benzenesulfonyl)-1-iodoethyl]benzene is an organic compound with the molecular formula C14H13IO2S. It is a derivative of benzenesulfonyl and iodoethyl groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzenesulfonyl)-1-iodoethyl]benzene typically involves the reaction of benzenesulfonyl chloride with iodoethane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like recrystallization and chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Benzenesulfonyl)-1-iodoethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzenesulfonyl derivatives.
Oxidation: Formation of benzenesulfonic acid or sulfonates.
Reduction: Formation of benzenesulfide derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Benzenesulfonyl)-1-iodoethyl]benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in pharmaceuticals and agrochemicals .
Biology and Medicine
Its derivatives have shown activity against certain bacterial and viral infections .
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes, pigments, and polymers. It is also employed in the synthesis of advanced materials with unique properties .
Mécanisme D'action
The mechanism of action of [2-(Benzenesulfonyl)-1-iodoethyl]benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, inhibiting their activity. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic Acid: A simpler sulfonyl compound with similar reactivity but lacking the iodoethyl group.
[2-(Benzenesulfonyl)-1-chloroethyl]benzene: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
[2-(Benzenesulfonyl)-1-iodoethyl]benzene is unique due to the presence of both the benzenesulfonyl and iodoethyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and industry. The iodine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
77144-78-6 |
|---|---|
Formule moléculaire |
C14H13IO2S |
Poids moléculaire |
372.22 g/mol |
Nom IUPAC |
[2-(benzenesulfonyl)-1-iodoethyl]benzene |
InChI |
InChI=1S/C14H13IO2S/c15-14(12-7-3-1-4-8-12)11-18(16,17)13-9-5-2-6-10-13/h1-10,14H,11H2 |
Clé InChI |
STLGEHXJOWKWNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13993814.png)
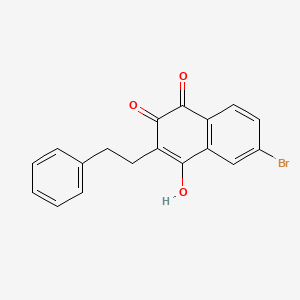
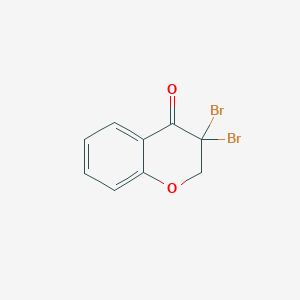
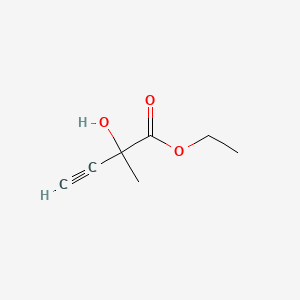
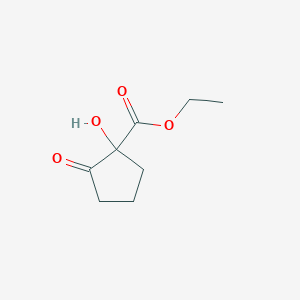
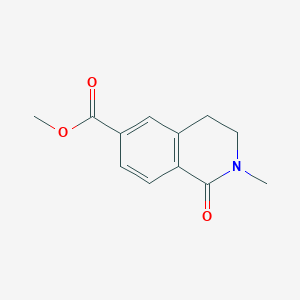
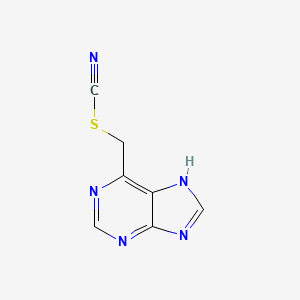
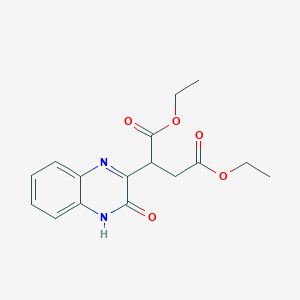
![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)
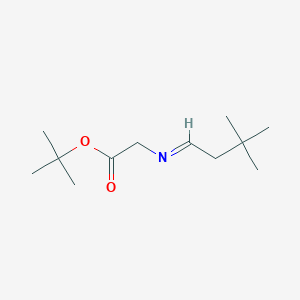
![3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B13993886.png)
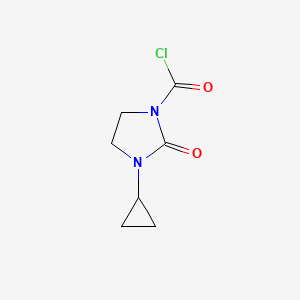
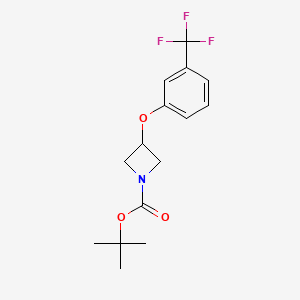
![3-[(Morpholin-4-yl)methyl]-10H-phenothiazine](/img/structure/B13993893.png)
